molecular formula C13H14FN5 B2611114 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034553-93-8

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No. B2611114
CAS RN: 2034553-93-8
M. Wt: 259.288
InChI Key: TXGVPQFHZGCBTD-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study discussed the design, synthesis, and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied in the context of their anticancer potential . These derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Fibrotic Activity: Research has shown that certain derivatives of this compound display better anti-fibrosis activity than existing drugs such as Pirfenidone. These derivatives could potentially serve as promising candidates for treating fibrotic diseases .

Peptide Chemistry

Carboxyl Group Derivatization: 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can be employed as a derivatization reagent for carboxyl groups on peptides. This application is particularly relevant during the spectrophotometric analysis of phosphopeptides .

Biological Studies

HSC-T6 Cell Line Research: In vitro studies have explored the effects of this compound on HSC-T6 cells. Comparisons with other compounds indicate its potential in modulating cellular responses .

Chemical Synthesis

Building Block for Novel Compounds: Researchers utilize this pyrimidine derivative as a building block in the synthesis of novel molecules. Its unique structure allows for diverse modifications and functionalizations .

Pharmacology

Receptor Binding Studies: Investigations into the binding affinity of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine with specific receptors provide insights into its pharmacological properties .

Computational Chemistry

Molecular Docking Simulations: By employing computational methods, scientists explore the interactions of this compound with target proteins. Such simulations aid in predicting its potential as a drug candidate .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is primarily through the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Future Directions

The future directions for the study of pyrimidine derivatives are promising. They are considered as potential anticancer agents . The development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

properties

IUPAC Name

5-fluoro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGVPQFHZGCBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

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